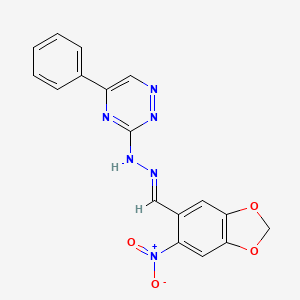![molecular formula C14H16N2O2S B5787741 5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5787741.png)
5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as IMFA or Isomeric Mixture of Furfurylidene Acylhydrazides. The compound has been synthesized using various methods and has been found to have potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide involves the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. The compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth and proliferation of cancer cells. The compound has also been found to induce apoptosis in cancer cells. The compound has been found to have neuroprotective effects and can reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide in lab experiments is its potential anticancer properties. The compound can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are various future directions for the study of 5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide. One of the directions is to study the compound's potential applications in the treatment of other diseases such as Parkinson's disease. Another direction is to study the compound's potential as a drug delivery system for other compounds. Further studies are also needed to determine the optimal dosage and administration of the compound for various applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. The compound has been found to have anticancer and neuroprotective properties and can inhibit the activity of various enzymes and proteins. Further studies are needed to determine the full potential of the compound and its optimal use in various applications.
Synthesis Methods
The synthesis of 5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide has been achieved using different methods. One of the most common methods involves the reaction of furfural with isopropylhydrazine in the presence of a catalyst. The resulting product is then reacted with thiophene-2-carboxylic acid to yield the final product.
Scientific Research Applications
The compound has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anticancer properties and can induce apoptosis in cancer cells. The compound has also been found to have potential applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9(2)13-6-11(8-19-13)14(17)16-15-7-12-5-4-10(3)18-12/h4-9H,1-3H3,(H,16,17)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTGZYOEHRNHNQ-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CSC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CSC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5787660.png)


![1-methyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5787694.png)




![3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)

![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B5787764.png)

![2-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5787774.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5787779.png)